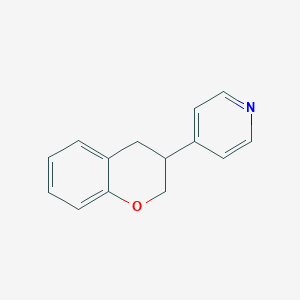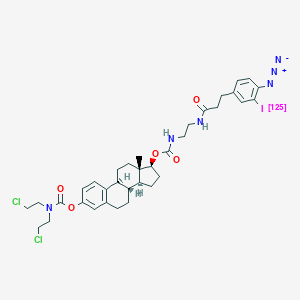
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is a synthetic compound that is used in scientific research. It is a derivative of estradiol, a natural hormone that is involved in the regulation of the female reproductive system. This compound has been synthesized to study its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is not fully understood. However, it is believed to act by binding to estrogen receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate are still being studied. However, it has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate in lab experiments is its potential as a targeted imaging agent for the detection of estrogen receptor-positive tumors. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
For research on 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. It may also be studied for its potential use in combination with other anti-cancer agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The starting material is estradiol, which is modified to introduce a carbamate group at the 3-position. This is followed by the introduction of a bis(chloroethyl) group at the 17-position. Finally, the azido group is introduced at the 4-position of the phenyl ring through a propionamide linker.
Aplicaciones Científicas De Investigación
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used in scientific research to study its potential applications in the field of medicine. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer. It has also been studied for its potential use as a targeted imaging agent for the detection of estrogen receptor-positive tumors.
Propiedades
Número CAS |
159899-37-3 |
|---|---|
Nombre del producto |
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate |
Fórmula molecular |
C35H43Cl2IN6O5 |
Peso molecular |
823.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
Clave InChI |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Otros números CAS |
159899-37-3 |
Sinónimos |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



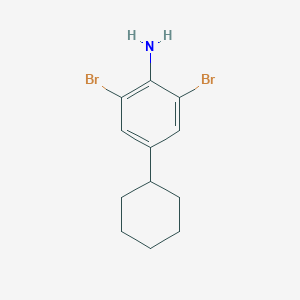
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


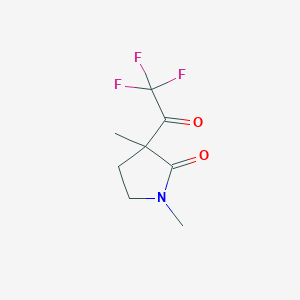
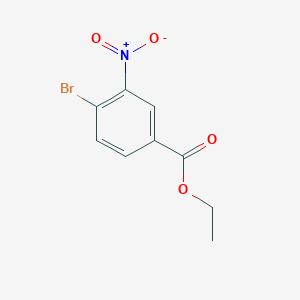

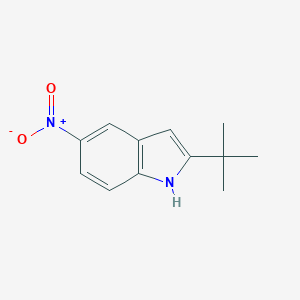

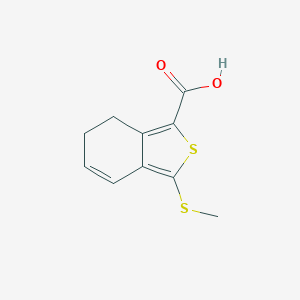

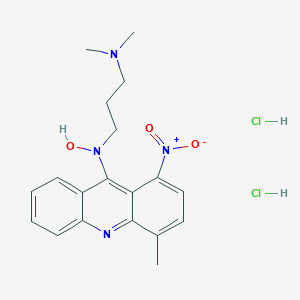
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
